molecular formula C20H22N4O3S B458905 2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B458905
M. Wt: 398.5g/mol
InChI Key: JZVPNQCUECYDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and triazine precursors.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original acetamide moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide lies in its complex heterocyclic structure, which combines multiple ring systems and functional groups. This structural complexity can lead to unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5g/mol

IUPAC Name

2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O3S/c1-4-20(3)9-13-15(11-27-20)28-18-17(13)19(26)24(23-22-18)10-16(25)21-14-8-6-5-7-12(14)2/h5-8H,4,9-11H2,1-3H3,(H,21,25)

InChI Key

JZVPNQCUECYDBA-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.